An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
An In-Depth Technical Guide to the Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene, a highly symmetrical, nitrogen-containing organic building block. This molecule is of significant interest in the fields of supramolecular chemistry, materials science, and drug development due to its potential applications in the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional organic materials. This guide will detail a robust and reproducible synthetic route, focusing on the principles of the Sonogashira cross-coupling reaction. Beyond a mere recitation of steps, this document will delve into the rationale behind the choice of reagents, catalysts, and reaction conditions, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure.
Introduction
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a C3-symmetric molecule featuring a central benzene core functionalized with three pyridin-4-ylethynyl arms. The presence of the pyridine nitrogen atoms introduces sites for hydrogen bonding and metal coordination, making it an excellent candidate for the design of self-assembling nanostructures and porous materials. The rigid ethynyl linkers ensure a well-defined geometry, which is crucial for the predictable construction of extended networks. The synthesis of this molecule primarily relies on the palladium and copper co-catalyzed Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This guide will present a detailed protocol for a three-fold Sonogashira reaction to obtain the target molecule with a focus on practical execution and mechanistic understanding.
Overall Synthetic Strategy
The synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene is most effectively achieved through a convergent approach, which involves the preparation of a key intermediate, 1,3,5-triethynylbenzene, followed by its coupling with a suitable pyridine derivative. This strategy is often preferred over a one-pot, three-fold coupling of a 1,3,5-trihalobenzene with 4-ethynylpyridine due to the instability of the latter. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Part 1: Synthesis of 1,3,5-Triethynylbenzene
This initial part of the synthesis focuses on the preparation of the core building block, 1,3,5-triethynylbenzene, from the commercially available 1,3,5-tribromobenzene. The use of a silyl-protected acetylene is a common and effective strategy to ensure a clean reaction and to avoid undesired side reactions of the terminal alkyne.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.79 | 300 mg | 0.953 | Starting material. |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1 mL | 7.2 | Reactant. |
| Bis(triphenylphosphine)palladium(II) dichloride | Pd(PPh₃)₂Cl₂ | 701.90 | 20 mg | 0.028 | Palladium catalyst. |
| Copper(I) iodide | CuI | 190.45 | 6 mg | 0.032 | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20 mL | - | Anhydrous, degassed. Solvent and base. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 2.5 mL | - | Anhydrous. Solvent for deprotection. |
| Potassium hydroxide (KOH) | KOH | 56.11 | 344 mg | 6.14 | Anhydrous. Deprotection reagent. |
| Methanol (CH₃OH) | CH₃OH | 32.04 | 2.5 mL | - | Solvent for deprotection. |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - | For column chromatography. |
| 1 N Hydrochloric acid (HCl) | HCl | 36.46 | 8.3 mL | - | For work-up. |
Experimental Protocol
1. Sonogashira Coupling of 1,3,5-Tribromobenzene with Trimethylsilylacetylene [3] a. In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-tribromobenzene (300 mg, 0.953 mmol) in anhydrous, degassed triethylamine (20 mL). b. To this solution, add bis(triphenylphosphine)palladium(II) dichloride (20 mg, 0.028 mmol) and copper(I) iodide (6 mg, 0.032 mmol). c. Stir the resulting suspension at room temperature for 20 minutes. d. Add trimethylsilylacetylene (1 mL, 7.2 mmol) to the reaction mixture. e. Heat the mixture to 65 °C and stir for 24 hours. f. After cooling to room temperature, filter the mixture to remove the solid precipitate. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,3,5-Tris((trimethylsilyl)ethynyl)benzene as a pale-yellow solid.
2. Deprotection to 1,3,5-Triethynylbenzene [3] a. In a flame-dried round-bottom flask under an argon atmosphere, dissolve the silylated intermediate (252 mg, 0.687 mmol) in anhydrous tetrahydrofuran (2.5 mL). b. Add a solution of anhydrous potassium hydroxide (344 mg, 6.14 mmol) in methanol (2.5 mL). c. Stir the reaction mixture at room temperature overnight. d. Concentrate the mixture under reduced pressure and add 1 N hydrochloric acid (8.3 mL). e. The product, 1,3,5-triethynylbenzene, can then be extracted and used in the next step.
Part 2: Synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene
This final stage involves the three-fold Sonogashira coupling of the prepared 1,3,5-triethynylbenzene with 4-bromopyridine hydrochloride. The use of the hydrochloride salt of 4-bromopyridine enhances its stability.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,3,5-Triethynylbenzene | C₁₂H₆ | 150.18 | 60 mg | 0.40 | Intermediate from Part 1. |
| 4-Bromopyridine Hydrochloride | C₅H₅BrClN | 194.46 | 389 mg | - | Reactant. Needs to be freshly prepared or purified. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 92 mg | 0.08 | Palladium catalyst. |
| Copper(I) iodide | CuI | 190.45 | 4 mg | 0.02 | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 20 mL | - | Anhydrous, degassed. Solvent and base. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - | For extraction and column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - | For column chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | q.s. | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | q.s. | - | For drying. |
Experimental Protocol[3]
a. Preparation of 4-Bromopyridine: Prior to the reaction, wash 4-bromopyridine hydrochloride with a 2 N aqueous sodium hydroxide solution and extract three times with dichloromethane. Concentrate the organic solution in vacuo at room temperature immediately before use due to the instability of the free base. b. In a flame-dried Schlenk tube under an argon atmosphere, dissolve 1,3,5-triethynylbenzene (60 mg, 0.40 mmol) in anhydrous, degassed triethylamine (20 mL). c. Add the freshly prepared 4-bromopyridine, tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.08 mmol), and copper(I) iodide (4 mg, 0.02 mmol). d. Reflux the reaction mixture for 48 hours. e. Evaporate the solvent under reduced pressure. f. Dissolve the solid residue in ethyl acetate and wash with a saturated ammonium chloride solution, followed by water. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:7 to 3:17) to afford 1,3,5-Tris(pyridin-4-ylethynyl)benzene as a pale-yellow solid (yield: 68%).
Mechanism of the Sonogashira Coupling Reaction
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species. In the copper cycle, the terminal alkyne is deprotonated by the base in the presence of the copper(I) co-catalyst to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium center yields the desired product and regenerates the active Pd(0) catalyst.[1]
Characterization
The successful synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene should be confirmed by standard analytical techniques.
Expected Analytical Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (m, 6H), 7.64 (s, 3H), 7.28 (m, 6H)[3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.2, 135.4, 130.8, 125.7, 123.6, 91.6, 88.4[3] |
| Melting Point | 237 °C (decomposition)[4] |
| Appearance | Pale-yellow solid[3] |
Troubleshooting and Key Considerations
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Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesired Glaser coupling (homocoupling of the alkyne). Therefore, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. The use of degassed solvents is highly recommended.
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Purity of Reagents: The purity of the catalysts, base, and solvents is critical for the success of the reaction. Impurities can poison the catalyst and lead to lower yields or reaction failure.
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Catalyst Choice: While Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can also be effective. The choice of catalyst may need to be optimized depending on the specific substrates and reaction conditions.
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Work-up and Purification: The purification of the final product by column chromatography is essential to remove any unreacted starting materials, byproducts, and catalyst residues. The choice of eluent may need to be adjusted based on TLC analysis.
Conclusion
This technical guide has provided a detailed and well-referenced protocol for the synthesis of 1,3,5-Tris(pyridin-4-ylethynyl)benzene. By understanding the underlying principles of the Sonogashira coupling reaction and adhering to the outlined experimental procedures, researchers can confidently synthesize this valuable building block for a wide range of applications in materials science and medicinal chemistry. The provided insights into the rationale behind the synthetic strategy and potential troubleshooting steps are intended to empower researchers to achieve successful and reproducible results.
References
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Molecular structure of 1,3,5-tris(pyridine-4-ylethynyl)benzene 51 and... - ResearchGate. [Link]
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Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - ResearchGate. [Link]
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4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide - MDPI. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). - ResearchGate. [Link]
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
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Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. [Link]
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4-Ethynylpyridine hydrochloride (1:1) - Pipzine Chemicals. [Link]
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